1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Overview
Description
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is a deuterated derivative of ethylbenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly interesting for its applications in various scientific fields, including spectroscopy and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene typically involves the deuteration of ethylbenzene. This can be achieved through several methods:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents like deuterated sulfuric acid or deuterated acetic acid to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often relies on large-scale catalytic exchange processes due to their efficiency and cost-effectiveness. The use of high-pressure deuterium gas and robust catalysts ensures a high degree of deuteration.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at 50-60°C.
Sulfonation: Fuming sulfuric acid at room temperature.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene has several applications in scientific research:
Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Drug Development: Deuterated compounds often exhibit altered metabolic pathways, making them useful in pharmacokinetic studies.
Isotopic Labeling: Employed in tracer studies to track the movement of molecules in biological systems.
Material Science: Used in the study of reaction mechanisms and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is primarily related to its deuterium content. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect the compound’s interaction with enzymes and other molecular targets, potentially altering its biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: The non-deuterated parent compound.
Deuterated Benzene: Benzene with all hydrogen atoms replaced by deuterium.
Deuterated Toluene: Toluene with deuterium atoms replacing hydrogen atoms.
Uniqueness
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is unique due to its specific pattern of deuteration, which can provide distinct advantages in spectroscopic studies and drug development. The presence of deuterium can lead to reduced metabolic degradation and altered pharmacokinetics, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-GGTYFICESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584350 | |
Record name | 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84272-90-2 | |
Record name | 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84272-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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